1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a trifluorobutane-1,3-dione moiety
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-(benzyloxy)benzaldehyde with trifluoroacetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Claisen condensation reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl groups in the trifluorobutane-1,3-dione moiety can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dionate: A related compound with similar structural features but different coordination properties.
4-(Benzyloxy)phenylacetic acid: Shares the benzyloxyphenyl moiety but differs in the acetic acid functional group.
4-(Benzyloxy)benzyl chloride: Contains the benzyloxyphenyl group but with a benzyl chloride functional group.
Uniqueness: 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both the benzyloxy and trifluorobutane-1,3-dione moieties, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for various applications .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-phenylmethoxyphenyl)butane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)16(22)10-15(21)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXKFWSKKAXBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619580 | |
Record name | 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190020-14-5 | |
Record name | 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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